(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide
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Overview
Description
(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the enone intermediate: This can be achieved through the aldol condensation of a p-tolyl ketone with a suitable aldehyde.
Introduction of the piperidine ring: This step involves the nucleophilic addition of piperidine to the enone intermediate.
Amidation: The final step involves the formation of the benzamide group through the reaction of the intermediate with benzoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tolyl group.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chlorine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industry, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(phenyl)prop-1-en-2-yl)benzamide
- N-(1-Chloro-3-oxo-3-(morpholin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide
Uniqueness
The uniqueness of (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide lies in its specific structural features, such as the presence of the piperidine ring and the (Z)-configuration, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-16-10-12-17(13-11-16)19(23)20(22(27)25-14-6-3-7-15-25)24-21(26)18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,24,26)/b20-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOWHFXTBJUAAU-VXPUYCOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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